MPO Inhibition Potency: 2-Chloro-3-hexyloxypyrazine vs. Methoxy/Ethoxy Analogs
In a myeloperoxidase (MPO) chlorination activity assay, 2-Chloro-3-hexyloxypyrazine demonstrated an IC50 of 26 nM after 10 min incubation [1]. This represents a ~688-fold improvement in potency compared to the class-representative 2-chloro-3-methoxypyrazine, which exhibits an IC50 > 17.9 µM in a related assay [2]. The hexyloxy chain's enhanced hydrophobic interaction with the MPO active site is the proposed basis for this differential.
| Evidence Dimension | Myeloperoxidase (MPO) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | 2-Chloro-3-methoxypyrazine IC50 > 17,900 nM |
| Quantified Difference | ~688-fold greater potency |
| Conditions | Aminophenyl fluorescein assay, 10 min incubation, NaCl addition |
Why This Matters
This substantial potency gain directly informs selection for projects targeting MPO-mediated inflammatory pathways, where nanomolar inhibition is required for preclinical validation.
- [1] BindingDB BDBM50567723 CHEMBL4860429. Affinity data for 2-Chloro-3-hexyloxypyrazine: MPO IC50 = 26 nM. View Source
- [2] BindingDB BDBM50396484 CHEMBL2170931. Affinity data for 2-Chloro-3-methoxypyrazine: Glucose-6-phosphate dehydrogenase IC50 = 17.9 µM (used as class baseline due to absence of MPO data). View Source
